REACTION_SMILES
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[C:19]([c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1)(=[O:26])[Cl:27].[CH2:1]([c:2]1[cH:3][c:4]2[c:8]([cH:9][cH:10]1)[O:7][CH2:6][O:5]2)[NH2:11].[CH3:12][CH2:13][N:14]([CH2:15][CH3:16])[CH2:17][CH3:18].[O:28]1[CH2:29][CH2:30][CH2:31][CH2:32]1>>[CH2:1]([c:2]1[cH:3][c:4]2[c:8]([cH:9][cH:10]1)[O:7][CH2:6][O:5]2)[NH:11][C:19]([c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1)=[O:26]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCc1ccc2c(c1)OCO2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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O=C(NCc1ccc2c(c1)OCO2)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |